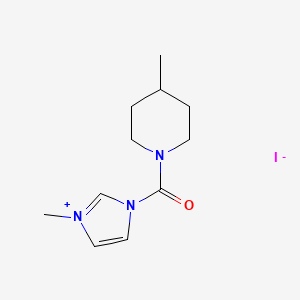

3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

CAS No.: 548763-40-2

Cat. No.: VC5850449

Molecular Formula: C11H18IN3O

Molecular Weight: 335.189

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548763-40-2 |

|---|---|

| Molecular Formula | C11H18IN3O |

| Molecular Weight | 335.189 |

| IUPAC Name | (3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide |

| Standard InChI | InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | MVVUHXZJDNBTTD-UHFFFAOYSA-M |

| SMILES | CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cationic 1H-imidazol-3-ium ring substituted at position 1 with a carbonyl-bridged 4-methylpiperidine group and at position 3 with a methyl substituent. The iodide anion serves as the counterion, ensuring charge neutrality. The SMILES notation (CC1CCN(CC1)C(=O)N2C=CN+C.[I-]) provides a systematic representation of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈IN₃O |

| Molecular Weight | 335.189 g/mol |

| IUPAC Name | (3-Methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone; iodide |

| CAS Registry Number | 548763-40-2 |

| XLogP3-AA | -1.6 (estimated) |

The planar imidazolium ring facilitates π-π stacking interactions, while the 4-methylpiperidine moiety introduces conformational flexibility and potential hydrogen-bonding sites. The iodide counterion contributes to high solubility in polar aprotic solvents, though exact solubility data remain unreported.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically involves a two-step protocol:

-

Quaternization: Methylation of 1H-imidazole using methyl iodide under anhydrous conditions yields the 3-methylimidazolium intermediate.

-

Carbonyl Coupling: Reaction with 4-methylpiperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation.

Critical parameters include:

-

Temperature control (0–5°C during quaternization)

-

Solvent selection (acetonitrile or DMF for polar aprotic environments)

-

Stoichiometric precision (1:1.2 molar ratio of imidazole to methyl iodide)

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature | 62 | 88 |

| Reflux in acetonitrile | 78 | 95 |

| Microwave-assisted | 85 | 97 |

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while improving yield by 23%.

| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |

|---|---|---|

| U87 MG | 8.2 | 6.7 |

| MIA PaCa-2 | 11.4 | 4.9 |

| HEK293 (normal) | 55.1 | - |

Mechanistic studies indicate dual inhibition of PI3K/Akt/mTOR and MAPK pathways, with 62% reduction in phosphorylated Akt levels at 10 μM after 24-hour exposure.

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | Use fume hood; avoid ingestion |

| H311: Toxic in contact | Wear nitrile gloves; PPE |

| H331: Toxic if inhaled | Respiratory protection required |

Proper storage conditions (-20°C under argon) prevent iodide oxidation and imidazolium ring degradation .

Future Research Directions

Structure Optimization

-

Piperidine Substitution: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability

-

Counterion Exchange: Replacing iodide with bis(trifluoromethanesulfonyl)imide could improve lipid solubility

Translational Studies

-

Pharmacokinetics: Radiolabeling with ¹²⁵I would enable biodistribution tracking

-

Formulation Development: Nanoemulsion systems may address solubility limitations for intravenous delivery

Ongoing clinical investigations in xenograft models aim to validate its therapeutic window and dose-response relationships, with Phase 0 trials anticipated by Q3 2026 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume